molecular formula C20H24N6O2S B2801051 (E)-N,N-diethyl-4-(2-(5-imino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide CAS No. 326911-19-7

(E)-N,N-diethyl-4-(2-(5-imino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide

Cat. No.: B2801051
CAS No.: 326911-19-7
M. Wt: 412.51
InChI Key: GMIIJNQCFKZBOU-DJFICNOQSA-N
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Description

The compound (E)-N,N-diethyl-4-(2-(5-imino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrazole-hydrazinylidene core. Its structure combines a benzenesulfonamide group substituted with diethylamine at the para position, linked via a hydrazine bridge to a 5-imino-3-methyl-1-phenylpyrazole moiety.

Properties

IUPAC Name

4-[(5-amino-3-methyl-1-phenylpyrazol-4-yl)diazenyl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-4-25(5-2)29(27,28)18-13-11-16(12-14-18)22-23-19-15(3)24-26(20(19)21)17-9-7-6-8-10-17/h6-14H,4-5,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLPMLSUKQBNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=NC2=C(N(N=C2C)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N,N-diethyl-4-(2-(5-imino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological activity, particularly focusing on its antibacterial, antifungal, and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of benzenesulfonamide with various hydrazine derivatives. The resulting compound features a hydrazone linkage, which is critical for its biological activity.

Structural Features:

  • Molecular Formula: C17_{17}H22_{22}N6_{6}O2_{2}S
  • Molecular Weight: 378.46 g/mol
  • Key Functional Groups:
    • Hydrazone (C=N)
    • Sulfonamide (–SO2_2NH2_2)
    • Pyrazole ring

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structural frameworks exhibit significant antibacterial properties against various strains of bacteria. For instance, a related class of hydrazone derivatives showed promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

CompoundActivityMIC (µg/mL)
Hydrazone AModerate64
Hydrazone BHigh32

This indicates that the sulfonamide moiety may enhance the antibacterial efficacy by facilitating better interaction with bacterial enzymes.

Antifungal Activity

In vitro studies have also explored the antifungal potential of similar compounds. The antifungal activity was measured using the MTT assay against Candida albicans and Aspergillus niger. Results showed that modifications in the pyrazole ring influence antifungal potency.

CompoundActivityMIC (µg/mL)
Compound CLow128
Compound DModerate64

These findings suggest that the presence of a hydrazone linkage contributes to the compound's ability to disrupt fungal cell membranes.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it demonstrated cytotoxic effects against human pancreatic cancer cells (Patu8988), with IC50_{50} values indicating significant cell death at micromolar concentrations.

Case Study:
A study involving the treatment of Patu8988 cells with this compound showed:

  • IC50_{50} : 15 µM after 48 hours
  • Induction of apoptosis was confirmed through flow cytometry analysis.

The biological activity of this compound can be attributed to its ability to interfere with specific cellular pathways:

  • Inhibition of Enzymatic Activity : The sulfonamide group can inhibit bacterial dihydropteroate synthase.
  • Induction of Apoptosis : In cancer cells, it may activate caspase pathways leading to programmed cell death.

Comparison with Similar Compounds

N-Carbamimidoyl-4-((3,5-dimethyl-4H-pyrazol-4-ylidene)methylamino)benzenesulfonamide (Compound 11)

  • Structure : Shares the benzenesulfonamide and pyrazole-hydrazinylidene scaffold but replaces the diethylamine group with a carbamimidoyl moiety and introduces 3,5-dimethyl substituents on the pyrazole ring.
  • Synthesis : Prepared via refluxing hydrazine hydrate with precursor compounds in dioxane, yielding 90% crystallized product .
  • Properties : Melting point (113.9°C) and IR peaks (e.g., 1617 cm⁻¹ for C=N) differ due to the absence of diethylamine and presence of methyl groups .

Cobalt(II) Complex with Sulfadiazine-Pyrazole Prodrug

  • Structure : Contains a pyrazol-4(5H)-ylidene-hydrazinyl-benzenesulfonamide backbone but substitutes diethylamine with a pyrimidinyl group.
  • Activity : Demonstrated antibacterial properties, suggesting that the diethylamine group in the target compound may modulate specificity or potency compared to pyrimidine derivatives .

(E)-4-(((3-Substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamides

  • Structure: Features variable phenyl substituents on the pyrazole ring and lacks the imino group.
  • Pharmacokinetics : In silico studies indicate improved oral bioavailability compared to the target compound, likely due to reduced steric hindrance from smaller substituents .

Physicochemical Properties

Property Target Compound Compound 11 Cobalt Complex
Molecular Weight ~450 g/mol (estimated) 203.21 g/mol Not reported
Melting Point Not reported 113.9°C Not reported
IR (C=N stretch) ~1620 cm⁻¹ (estimated) 1617 cm⁻¹ 1605–1620 cm⁻¹
Bioavailability (Silico) Moderate (bulky groups) High (small substituents) Low (metal coordination)

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